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Introduction

RP101075 is an active metabolite of Ozanimod (RPC1063), a potent and selective
sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1] As a key contributor to the overall
pharmacological activity of its parent compound, a thorough understanding of the
pharmacokinetics (PK) and pharmacodynamics (PD) of RP101075 is crucial for the
development and clinical application of S1IP1R-targeting therapies. This technical guide
provides an in-depth overview of the PK and PD of RP101075, including detailed experimental
protocols and visualizations of key biological pathways and workflows.

Pharmacokinetics of RP101075

RP101075 is formed in humans following the administration of Ozanimod.[1] It is considered a
minor active metabolite in terms of plasma concentration compared to the parent drug and
another major active metabolite, RP101988.[2]

Data Presentation: Pharmacokinetic Parameters of
RP101075 in Healthy Volunteers
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The following table summarizes the key pharmacokinetic parameters of RP101075 observed in

clinical studies involving healthy adult volunteers.

Parameter Value Study Condition Source
Following single and
Tmax (median) ~6 hours multiple doses of [3]
Ozanimod
o ) Following single and
Elimination Half-life )
19-22 hours multiple doses of [1]
(t2) .
Ozanimod
Plasma AUC (% of
) 11% At steady state
total agonist)
Food Effect on Cmax High-fat meal vs.
0.76-0.88

(90% ClI for ratio)

fasted

Food Effect on AUCo-
o (90% ClI for ratio)

Within 0.80-1.25

High-fat and low-fat

meal vs. fasted

Experimental Protocols

Clinical Pharmacokinetic Study Protocol (Adapted from
NCT03644576)

This protocol outlines the methodology for a Phase 1, single-center, randomized, double-blind,

placebo-controlled study to evaluate the multiple-dose pharmacokinetics of Ozanimod and its
metabolites, including RP101075.

Study Design:

o Participants: 56 healthy adult subjects.

o Treatment Arms: Randomized to receive either Ozanimod or placebo once daily for 30 days.

» Dosing Regimen: A dose-escalation schedule for Ozanimod was followed.
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» Blood Sampling: Blood samples for pharmacokinetic analysis of Ozanimod and its
metabolites were collected at pre-dose and at various time points post-dose on specified
days.

o Analytical Method: Plasma concentrations of RP101075 were determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-
compartmental methods to determine key PK parameters such as Cmax, Tmax, and AUC.
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Experimental Workflow for Clinical Pharmacokinetic Study
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Figure 1: Experimental Workflow for a Clinical Pharmacokinetic Study.
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Laser-Induced Thrombosis Mouse Model Protocol

This protocol describes a method for inducing thrombosis in a mouse model to evaluate the
pharmacodynamic effects of RP101075 on microvascular circulation.

Animal Model:
e Male BALB/c mice are used.
Procedure:

Anesthesia: Mice are anesthetized.

o Surgical Preparation: A midline laparotomy is performed to expose the mesenteric vessels.
e Thrombosis Induction:
o A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.

o A specific wavelength laser is focused on a mesenteric arteriole to induce endothelial
injury and subsequent thrombus formation.

o Treatment: RP101075 or vehicle is administered to the mice.

« Intravital Microscopy: Thrombus formation and blood flow are monitored in real-time using an
intravital microscope.

o Data Analysis: Thrombus size, time to occlusion, and blood flow velocity are quantified.
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Experimental Workflow for Laser-Induced Thrombosis Model
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Figure 2: Experimental Workflow for the Laser-Induced Thrombosis Mouse Model.
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Pharmacodynamics of RP101075

RP101075 is a selective agonist of the S1P1 receptor. This interaction is the primary driver of
its pharmacodynamic effects.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by RP101075 initiates a cascade of intracellular signaling
events. S1IP1R is coupled to the inhibitory G protein, Gi. Upon activation, the Gai subunit
dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the
intracellular concentration of cyclic adenosine monophosphate (CAMP). The reduction in cAMP
levels subsequently decreases the activity of protein kinase A (PKA), a key downstream
effector of CAMP signaling.
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RP101075-Mediated S1P1R Signaling Pathway
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Figure 3: RP101075-Mediated S1P1 Receptor Signaling Pathway.

Key Pharmacodynamic Effects
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e Lymphocyte Trafficking: A primary pharmacodynamic effect of SIP1R agonism is the
sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in
circulating lymphocytes. This effect is a key mechanism for the therapeutic efficacy of
Ozanimod in autoimmune diseases.

e Vascular Effects: RP101075 has been shown to improve microvascular circulation following
thrombosis. This effect is likely mediated by its action on S1P1 receptors on endothelial cells.

Conclusion

RP101075 is a pharmacologically active metabolite of Ozanimod that contributes to the overall
efficacy of the parent drug through its selective agonism of the S1P1 receptor. Its
pharmacokinetic profile is characterized by a relatively long half-life. The primary
pharmacodynamic effect of RP101075 is the modulation of lymphocyte trafficking and vascular
function via the S1P1R-Gi-cAMP signaling pathway. The detailed protocols and pathway
visualizations provided in this guide offer a comprehensive resource for researchers and
professionals in the field of drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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